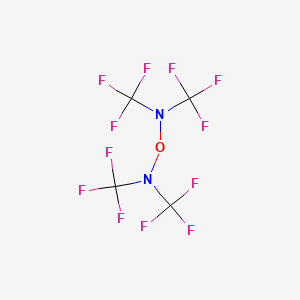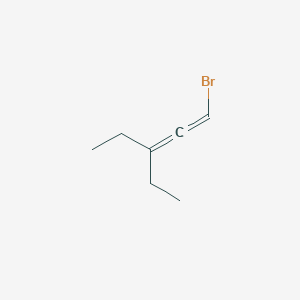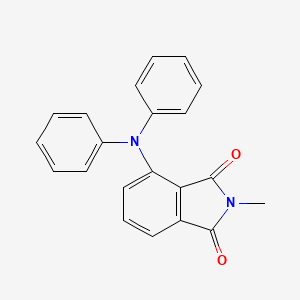
Methanamine, N,N'-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4F12N2O and a molecular weight of 320.0364384 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- involves the reaction of trifluoromethylamine with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and crystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-Methyl bis(trifluoromethyl)sulfonyl imide
Uniqueness
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
6141-72-6 |
|---|---|
Molecular Formula |
C4F12N2O |
Molecular Weight |
320.04 g/mol |
IUPAC Name |
N-[bis(trifluoromethyl)amino]oxy-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C4F12N2O/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
InChI Key |
FBCWXFVBECRSDO-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)ON(C(F)(F)F)C(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)



![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
